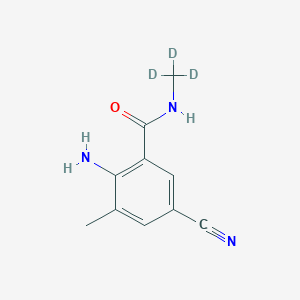
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide is a chemical compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of an amino group, a cyano group, and a trideuteriomethyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide involves its interaction with specific molecular targets. For instance, it can activate cyanodine receptors, leading to various biological effects . The compound’s ability to modulate these receptors makes it a valuable tool in studying cellular processes and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-cyano-N,3-dimethylbenzamide: This compound shares a similar structure but lacks the trideuteriomethyl group.
2-amino-5-cyano-3-methyl-N-(methyl-d3)-benzamide: This compound is similar but contains a deuterium-labeled methyl group.
Uniqueness
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide is unique due to the presence of the trideuteriomethyl group, which can provide insights into the compound’s metabolic pathways and enhance its stability in biological systems .
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14)/i2D3 |
InChI-Schlüssel |
UOCPQZOXOQZEGV-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)C#N)C)N |
Kanonische SMILES |
CC1=CC(=CC(=C1N)C(=O)NC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















